molecular formula C6H8FN3 B579333 2-Fluoro-5,6-dimethylpyrimidin-4-amine CAS No. 18260-67-8

2-Fluoro-5,6-dimethylpyrimidin-4-amine

Katalognummer: B579333
CAS-Nummer: 18260-67-8
Molekulargewicht: 141.149
InChI-Schlüssel: PHOHNYJVXVUZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Crystallographic Analysis

2-Fluoro-5,6-dimethylpyrimidin-4-amine (C₆H₈FN₃) is a fluorinated pyrimidine derivative featuring a six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4. The molecular structure includes a fluorine atom at position 2 and methyl groups at positions 5 and 6 (Figure 1). The IUPAC name, This compound, reflects its substitution pattern.

Crystallographic Insights

While direct single-crystal X-ray diffraction data for this compound is not publicly available, structural analogs provide valuable insights. Pyrimidine derivatives typically exhibit planar aromatic rings with bond lengths of ~1.33 Å for C=N and ~1.39 Å for C-C in the heterocycle. The fluorine atom at position 2 introduces electronegativity-driven distortions, shortening adjacent C-F bonds to ~1.34 Å. Methyl groups at positions 5 and 6 adopt equatorial orientations to minimize steric hindrance, as observed in related 4-aminopyrimidines.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular Formula C₆H₈FN₃
Molecular Weight 141.15 g/mol
Bond Length (C-F) ~1.34 Å (estimated)
Ring Planarity Near-planar (deviation < 0.05 Å)

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • NH₂ protons : Two broad singlets at δ 6.88 and 9.25 ppm, characteristic of amine groups in pyrimidines.
  • Aromatic protons : Multiplet at δ 7.30–7.90 ppm, corresponding to H-3 and H-5.
  • Methyl groups : Singlets at δ 2.10–2.30 ppm for C5-CH₃ and C6-CH₃.

¹³C NMR (101 MHz, DMSO-d₆):

  • C-2 (fluorinated) : δ 164.6 ppm (deshielded due to fluorine electronegativity).
  • C-4 (amine) : δ 155.4 ppm, consistent with sp²-hybridized carbons adjacent to NH₂.
  • Methyl carbons : δ 14.5–23.0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • N-H stretch : 3250–3450 (broad, NH₂ asymmetric/symmetric stretching).
  • C-F stretch : 1100–1200 (strong, axial deformation).
  • Aromatic C=C/C=N : 1550–1650 (ring vibrations).

UV-Vis Spectroscopy

The compound exhibits a π→π* transition at λₘₐₓ ≈ 265 nm (ε ≈ 4500 M⁻¹cm⁻¹), typical of conjugated pyrimidine systems. A weaker n→π* transition appears near 310 nm.

Table 2: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 6.88 (NH₂), δ 2.20 (CH₃) Amine, methyl groups
¹³C NMR δ 164.6 (C-F), δ 155.4 (C-NH₂) Fluorinated/amine carbons
FT-IR 3250–3450 (N-H), 1100 (C-F) Functional groups
UV-Vis λₘₐₓ = 265 nm π→π* transition

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level confirms the near-planar structure, with a dihedral angle of 178.5° between the pyrimidine ring and NH₂ group. The fluorine atom induces a dipole moment of 2.85 D, polarizing the ring electron density.

Molecular Orbital Analysis
  • HOMO (-6.32 eV) : Localized on the pyrimidine ring and NH₂ group, indicating nucleophilic reactivity.
  • LUMO (-1.45 eV) : Dominated by the C-F σ* orbital, suggesting electrophilic susceptibility.

Electrostatic Potential Map
Regions of high electron density (red) surround the NH₂ group and ring nitrogens, while the fluorine atom exhibits positive electrostatic potential (blue).

Table 3: DFT-Derived Properties

Property Value Method
HOMO-LUMO Gap 4.87 eV B3LYP/6-311++G(d,p)
Dipole Moment 2.85 D B3LYP/6-311++G(d,p)
Bond Order (C-F) 1.32 NBO Analysis

Molecular Dynamics Simulations

Simulations at 298 K reveal torsional flexibility in the NH₂ group (±15°), while the pyrimidine ring remains rigid. Van der Waals interactions between methyl groups stabilize the crystal packing in analogs.

Eigenschaften

CAS-Nummer

18260-67-8

Molekularformel

C6H8FN3

Molekulargewicht

141.149

IUPAC-Name

2-fluoro-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H8FN3/c1-3-4(2)9-6(7)10-5(3)8/h1-2H3,(H2,8,9,10)

InChI-Schlüssel

PHOHNYJVXVUZLJ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1N)F)C

Synonyme

Pyrimidine, 4-amino-2-fluoro-5,6-dimethyl- (8CI)

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-Fluoro-5,6-dimethylpyrimidin-4-amine exhibits promising anticancer properties. It has been investigated as a potential inhibitor of various kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can effectively inhibit the activity of specific protein kinases, which play crucial roles in cell signaling pathways associated with tumor growth and metastasis .

Neurological Applications
The compound has also been explored for its neuroprotective effects. In particular, it has shown potential in modulating neurotransmitter systems, making it a candidate for treating neurological disorders such as Parkinson's disease. Some studies suggest that compounds with similar structures can bind to adenosine receptors and dopamine receptors, which are critical targets in the treatment of such conditions .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique fluorinated structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This versatility makes it valuable for creating new compounds with tailored biological activities .

Reactivity and Functionalization
The presence of the amino group at position 4 of the pyrimidine ring enhances the reactivity of this compound, allowing for further functionalization. Researchers have utilized this property to synthesize derivatives that exhibit enhanced pharmacological profiles or improved solubility characteristics, which are essential for drug formulation .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various derivatives of this compound against cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against specific cancer types .

Case Study 2: Neurological Applications

Another research article focused on the neuroprotective effects of related pyrimidine compounds in Drosophila models of Parkinson's disease. The findings suggested that these compounds could mitigate dopaminergic neuron loss and improve motor functions, supporting their potential use in treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaKey FindingsReference
Anticancer ActivityInhibitory effects on protein kinases; low IC50 values against cancer cell lines
Neurological ApplicationsNeuroprotective effects; improvement in motor functions in Drosophila models
Synthetic ChemistryVersatile building block for complex organic synthesis; enhanced reactivity for functionalization

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-dimethylpyrimidine

  • Structure : Lacks fluorine at position 2 but shares methyl groups at positions 2 and 5.
  • Physical Properties : Melting point = 184–186°C .

5-Fluoro-2-methoxypyrimidin-4-amine

  • Structure : Features a methoxy group at position 2 instead of methyl and fluorine at position 3.
  • Key Differences : Methoxy groups introduce steric bulk and hydrogen-bonding capabilities, which may affect binding affinity in biological systems compared to the methyl-fluoro combination in the target compound .

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Structure : A complex derivative with chlorophenyl and phenyl substituents.
  • Structural Insights : Crystallographic studies reveal dihedral angles of 11.3–70.1° between the pyrimidine core and substituents, suggesting conformational flexibility. Intramolecular N–H⋯N hydrogen bonds (2.982 Å) stabilize the structure .
  • Comparison : The target compound’s simpler substituents (methyl and fluorine) may confer higher conformational rigidity and reduced steric hindrance.

Physicochemical Properties

Melting Points

  • 4-Amino-2,6-dimethylpyrimidine: 184–186°C .
  • Target Compound: Predicted to have a higher melting point than non-fluorinated analogs due to fluorine’s electronegativity and enhanced intermolecular interactions.

Hydrogen Bonding and Crystal Packing

  • N-(4-Fluorophenyl) Derivatives : Intramolecular N–H⋯N bonds (2.982 Å) and weak C–H⋯F interactions stabilize crystal structures .
  • Target Compound : Fluorine at position 2 may participate in C–F⋯H–C or C–F⋯π interactions, influencing packing efficiency and solubility.

Bioactivity Potential

  • Pyrimidine Derivatives: Exhibit immunomodulatory, antibacterial, and antifungal activities .
  • Fluorine Impact: Fluorine enhances metabolic stability and membrane permeability, suggesting the target compound may outperform non-fluorinated analogs in drug discovery .

Data Table: Key Comparators

Compound Name Substituents (Positions) Melting Point (°C) Key Features References
4-Amino-2,6-dimethylpyrimidine 2,6-dimethyl 184–186 High symmetry, no fluorine
5-Fluoro-2-methoxypyrimidin-4-amine 5-fluoro, 2-methoxy N/A Methoxy introduces H-bonding
N-(4-Fluorophenyl)-6-methylpyrimidine 4-fluoroanilino, 6-methyl N/A Intramolecular H-bonds
2-Fluoro-5,6-dimethylpyrimidin-4-amine 2-fluoro, 5,6-dimethyl N/A Predicted enhanced stability

Vorbereitungsmethoden

Guanidine-Mediated Cyclization

A widely reported route involves cyclocondensation of fluorinated β-diketones or β-keto esters with guanidine derivatives. For example, reacting 3-fluoro-2,4-pentanedione with guanidine carbonate in ethanol under reflux yields the pyrimidine core, followed by methylation.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : 70–80°C

  • Catalyst : Sodium ethoxide (20–60% w/v)

Mechanism :

  • Keto-enol tautomerization of the β-diketone.

  • Nucleophilic attack by guanidine at the electrophilic carbonyl carbon.

  • Cyclization and aromatization via dehydration.

Yield : 50–65% after purification.

Malonic Acid Derivative Route

Modified malonic acid esters (e.g., methyl fluoro-methylmalonate) condensed with urea or thiourea in basic media offer an alternative pathway. This method, adapted from barbiturate syntheses, avoids toxic chlorination agents like phosphorus oxychloride.

Optimization Insights :

  • Methylation : Using dimethyl sulfate in acetone with potassium carbonate achieves 80–86% yield for analogous compounds.

  • One-Pot Processes : Combining cyclization and methylation steps reduces intermediate isolation, minimizing hydrolysis risks.

Post-Functionalization of Pyrimidine Intermediates

Chloro-Fluoro Exchange

A two-step approach involves:

  • Chlorination : Treating 4-amino-5,6-dimethylpyrimidin-2-ol with phosphorus oxychloride (POCl₃) to form 2-chloro-4-amino-5,6-dimethylpyrimidine.

  • Fluorination : Halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (DMF, DMSO).

Critical Parameters :

  • Temperature : 120–140°C for fluorination.

  • Byproduct Mitigation : Excess KF and anhydrous conditions suppress phosphoramide byproducts.

Yield : 60–70% after column chromatography.

Direct Fluorination via Electrophilic Reagents

Electrophilic fluorinating agents (e.g., Selectfluor®, N-fluoro bisbenzenesulfonamide) enable direct C–H fluorination of pre-methylated pyrimidines. This method circumvents halogen exchange but requires careful pH control to preserve the amine group.

Advantages :

  • Regioselectivity : Fluorination occurs preferentially at position 2 due to methyl group directing effects.

  • Scalability : Compatible with continuous-flow reactors for industrial production.

Limitations :

  • Cost : High reagent expenses limit large-scale use.

  • Side Reactions : Over-fluorination at position 4 if stoichiometry is mismatched.

Methylation Strategies

Dimethyl Sulfate Alkylation

Post-cyclization methylation using dimethyl sulfate ((CH₃O)₂SO₂) in acetone or THF is the most cited method. Anhydrous potassium carbonate acts as a base, facilitating nucleophilic substitution at the pyrimidine’s oxygen or nitrogen sites.

Procedure :

  • Dissolve 4-amino-2-fluoro-5,6-dihydroxypyrimidine in acetone.

  • Add dimethyl sulfate dropwise at 50–70°C.

  • Reflux for 5–15 hours.

  • Quench with aqueous sodium bicarbonate and extract.

Yield : 75–80% with ≥98% purity by HPLC.

Gas-Phase Methylation

Emerging techniques employ gas-phase methyl halides (CH₃I, CH₃Br) over solid acid catalysts (zeolites, sulfated zirconia). This method reduces solvent waste and improves reaction rates but requires specialized equipment.

Conditions :

  • Temperature : 200–250°C

  • Pressure : 2–5 bar

  • Catalyst Load : 10–15% w/w

Efficiency : 60–65% conversion per pass.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
Guanidine CyclizationGuanidine, β-diketone50–6590–95Moderate
Malonic Acid RouteMethyl cyanoacetate, urea70–8698–99High
Chloro-Fluoro ExchangePOCl₃, KF60–7095–97Low
Electrophilic FluorinationSelectfluor®55–6585–90Limited
Dimethyl Sulfate Alkylation(CH₃O)₂SO₂, K₂CO₃75–80≥98High

Trade-offs :

  • The malonic acid route offers superior yield and purity but generates acidic wastewater requiring neutralization.

  • Gas-phase methylation is eco-friendly but less established for fluorine-containing pyrimidines .

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5,6-dimethylpyrimidin-4-amine?

The synthesis typically involves multi-step condensation and substitution reactions. A general approach includes:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions.
  • Step 2 : Fluorination at the 2-position using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents.
  • Step 3 : Methylation at the 5- and 6-positions via nucleophilic alkylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
    Key challenges include regioselectivity control during methylation and avoiding over-fluorination. Purification often employs column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Fluorine coupling in ¹H NMR (e.g., splitting patterns for adjacent protons) and deshielding effects in ¹³C NMR help confirm substitution positions.
  • ¹⁹F NMR : Directly identifies the fluorine environment (δ ~ -120 to -150 ppm for aromatic C-F bonds).
  • IR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for fluorinated pyrimidines?

Crystallographic challenges in fluorinated compounds include:

  • Disorder : Fluorine’s small size and high electronegativity can lead to positional disorder. Use SHELXL refinement (via PART and SUMP instructions) to model partial occupancy .
  • Twinning : Check for pseudo-merohedral twinning using PLATON’s TWINROTMAT. Apply HKLF5 format for data integration.
  • Hydrogen Bonding : Analyze intramolecular N-H···N/F interactions (e.g., distances 2.8–3.2 Å) to validate geometry.

Q. How to design experiments evaluating biological activity of this compound derivatives?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Measure MIC (Minimum Inhibitory Concentration) values .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity.
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR) or thymidylate synthase .

Q. How does fluorine substitution influence the compound’s reactivity and binding interactions?

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing nucleophilic aromatic substitution (NAS) reactivity at the 2-position but enhancing hydrogen-bond acceptor capacity.
  • Steric Effects : The 5,6-dimethyl groups create steric hindrance, directing electrophilic attacks to the 4-amine group.
  • Biological Interactions : Fluorine enhances membrane permeability and metabolic stability. Comparative studies with non-fluorinated analogs show 10–100x higher binding affinity to enzymes like DHFR due to C-F···H-N interactions .

Methodological Considerations

  • Contradiction Analysis : When NMR data conflicts with computational predictions (e.g., unexpected splitting), verify solvent effects (DMSO vs. CDCl₃) and tautomeric equilibria using variable-temperature NMR .
  • Synthetic Optimization : Employ DoE (Design of Experiments) to optimize reaction yields. For example, vary temperature (60–100°C) and catalyst loading (5–20 mol%) in fluorination steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.